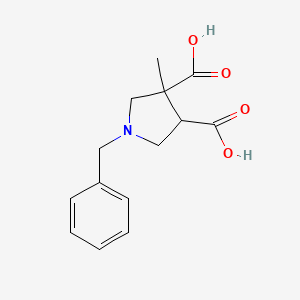
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a chiral amino acid derivative with the molecular formula C14H17NO4 and a molecular weight of 263.3 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, as well as two carboxylic acid groups.
准备方法
The synthesis of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl acrylate.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring.
Functional Group Introduction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .
化学反应分析
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
作用机制
The mechanism of action of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-3-methylpyrrolidine-2,4-dicarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid groups.
1-Benzyl-3-methylpyrrolidine-3,5-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxamide: This compound has amide groups instead of carboxylic acid groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXGCZDMHNSGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)


![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)

![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)
![2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2395100.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)
![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)



![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)
